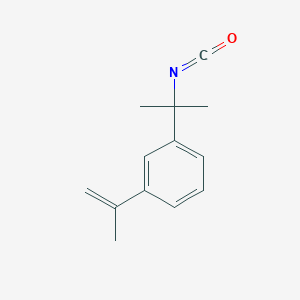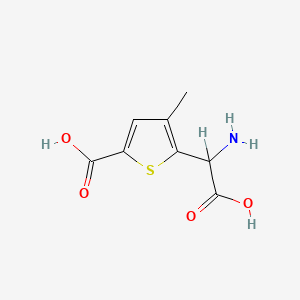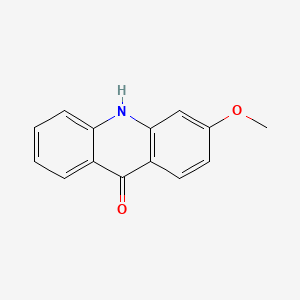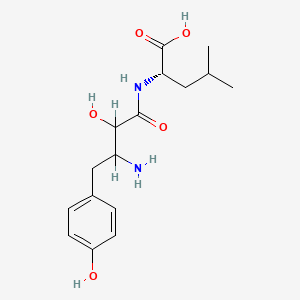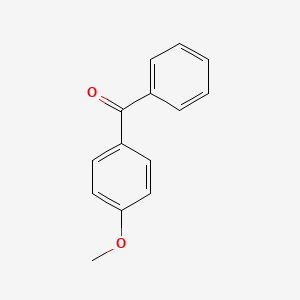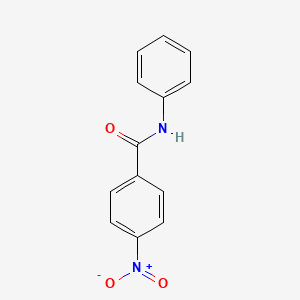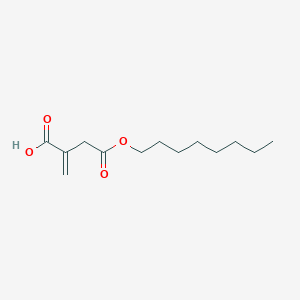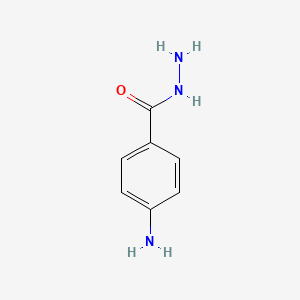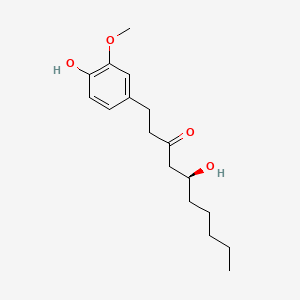
Gingerol
Übersicht
Beschreibung
Gingerol, specifically 6-gingerol, is a phenolic phytochemical compound found in fresh ginger that activates heat receptors on the tongue . It is normally found as a pungent yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid .
Synthesis Analysis
This compound biosynthesis has been studied using transcriptome analysis. The study revealed the role of this compound biosynthesis and MAPK-dependent hormonal signaling pathways in imparting tolerance to Fusarium wilt . The synthetic derivatization efforts that had so far been implemented on 6-gingerol, the main constituent of fresh ginger, have been summarized .
Molecular Structure Analysis
This compound is a relative of capsaicin and piperine, the compounds which give chilli peppers and black pepper their respective spiciness . Theoretical investigation using DFT/B3LYP calculations is dealing with the molecular structures and biological activities of ginger and some of its combinations .
Chemical Reactions Analysis
When ginger is heated, this compound changes and becomes zingerone, due to a reverse aldol reaction . This process softens the pungent taste found in fresh ginger and produces a spicy yet sweet aroma.
Physical And Chemical Properties Analysis
This compound is normally found as a pungent yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische und antioxidative Wirkungen
Gingerol, eine bioaktive Komponente von Ingwer, hat sich als wirksam bei der Bekämpfung von Entzündungen und als Antioxidans erwiesen . Es kann die Genexpression und die Produktion von pro-inflammatorischen Zytokinen und Oxidationsmitteln unterdrücken . Dies macht es potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen und oxidativen Stress gekennzeichnet sind.
Regulierung des Immunsystems
This compound kann die Immunantwort herunterregulieren . Das bedeutet, dass es das Immunsystem des Körpers modulieren kann, was bei Erkrankungen von Vorteil sein kann, bei denen die Immunantwort überaktiv ist oder unterdrückt werden muss.
Schutz vor Organversagen bei Sepsis
Im Falle einer Sepsis, einer extremen und unkontrollierten Immunantwort auf eine Infektion, wurde festgestellt, dass this compound vor durch Sepsis induziertem Organversagen schützt . Dies deutet auf eine potenzielle therapeutische Rolle von this compound bei der Behandlung von Sepsis hin.
Behandlung verschiedener Krankheiten
Ingwer, der this compound enthält, wird traditionell zur Behandlung verschiedener Erkrankungen wie Erbrechen, Schmerzen, Krebs, Diabetes und Herz-Kreislauf-Erkrankungen eingesetzt . Dies zeigt das breite therapeutische Potenzial von this compound.
Steigerung der thermischen Wirkung von Nahrung
Es wurde gezeigt, dass this compound die thermische Wirkung von Nahrung beeinflusst . Dies könnte Auswirkungen auf die Gewichtskontrolle und die metabolische Gesundheit haben.
Lebensmittelkonservierung und Geschmacksverbesserung
This compound hat potenzielle Anwendungen als natürliches Antioxidans, Konservierungsmittel und Geschmacksverstärker . Es kann auch eine synergistische Wirkung mit verschiedenen Zutaten entfalten, um die Qualität und Haltbarkeit von Lebensmitteln zu erhalten .
Potenzielle Anti-Adipositas-Wirkungen
Es wurde festgestellt, dass this compound Anti-Adipositas-Wirkungen hat . Dies könnte es zu einer wertvollen Komponente von Gewichtsverluststrategien machen.
Behandlung männlicher Unfruchtbarkeit
Es wurde festgestellt, dass this compound schützende Wirkungen gegen männliche Unfruchtbarkeit hat . Dies deutet auf eine potenzielle Rolle von this compound bei der Behandlung von reproduktiven Gesundheitsproblemen bei Männern hin.
Wirkmechanismus
Target of Action
Gingerol, a major bioactive compound found in ginger, interacts with several targets in the body. It has been shown to interact with key targets such as TNF-α , IL-6 , NF-κB , cyclooxygenase-2 (COX-2) , and caspase-3 . These targets play crucial roles in various biological processes, including inflammation, immune response, and cell apoptosis .
Mode of Action
This compound interacts with its targets to bring about significant changes in the body. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents . It also downregulates immune response and inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . This results in a decrease in proinflammatory and an increase in anti-inflammatory cytokines .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to be involved in regulating response to exogenous stimuli, oxidative stress, response to toxic substances, and lipid metabolism . It also plays a role in abnormal cholinesterase metabolism and cell apoptosis .
Pharmacokinetics
This compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral administration, this compound is rapidly absorbed into the plasma, reaching its maximal concentration after about 10 minutes . It is then distributed throughout the body, undergoing metabolic processes. This compound has a relatively short half-life, with most of it being eliminated from the body within a few hours . These properties impact the bioavailability of this compound, influencing its therapeutic effects.
Result of Action
The action of this compound at the molecular and cellular level results in several effects. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents . This leads to a decrease in inflammation and oxidative stress. This compound also protects against organ failures induced by conditions such as sepsis . Furthermore, it has been shown to stimulate the apoptosis process , playing a role in cell death and renewal.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other bioactive compounds in ginger, such as shogaols and paradols, may enhance the therapeutic effects of this compound . Additionally, the method of preparation and consumption of ginger can impact the bioavailability and efficacy of this compound. More research is needed to fully understand how various environmental factors influence the action of this compound.
Safety and Hazards
Zukünftige Richtungen
Gingerol has been studied for its potential health benefits attributed to the presence of gingerols and shogaols. The structure-activity relationships of ginger phytochemicals show that ginger can be a candidate to treat neurodegenerative diseases by targeting different ligand sites . The increase in life expectancy has raised the incidence of neurodegenerative diseases, which present common neuropathological features as increased oxidative stress, neuroinflammation, and protein misfolding .
Biochemische Analyse
Biochemical Properties
Gingerol interacts with various biomolecules and plays a significant role in biochemical reactions . It has been found to exhibit antioxidant, anti-inflammatory, anti-fungal, and anticancer properties . This compound can inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, leading to a decrease in proinflammatory and an increase in anti-inflammatory cytokines .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It has been shown to regulate pro-apoptotic proteins Bax, Bid, TNFa, and genes producing cytochrome c while downregulating anti-apoptotic proteins c-FLIP, Bcl-2, and XIAP . This compound can also suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It can bind to heat receptors on the tongue, activating them . This compound can also inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This compound and its bioactive elements can be effective in sepsis via suppressing the gene expression and production of pro-inflammatory cytokines and oxidant agents, downregulating immune response, and protecting against sepsis-induced organ failures in experimental and animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, ginger and its bioactive elements, such as this compound, have been shown to be effective in sepsis at doses ranging from 1–300 µg/mL or 1–100 mg/kg for 24 hours to 14 days .
Metabolic Pathways
This compound is involved in various metabolic pathways . It has been found to increase glucose uptake in cells without the need of a synthetic insulin activator, while also decreasing fasting glucose and increasing glucose tolerance .
Transport and Distribution
This compound is transported and distributed within cells and tissues . In vivo studies have shown that 6-gingerol is distributed to the lungs, brain, heart, liver, and kidneys, with the highest concentration in the gastrointestinal tract .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function have been studied . This compound is found in yellow-pigmented cells in the rhizomes of ginger, and there is a correlation between the number of pigmented cells and the amount of this compound in these organs .
Eigenschaften
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041035 | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23513-14-6 | |
| Record name | [6]-Gingerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gingerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6)-Gingerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GINGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: []-gingerol has been shown to alleviate inflammatory injury in ulcerative colitis by regulating the balance of T helper 17 (Th17) and regulatory T (Treg) cells. [] It suppresses the production of pro-inflammatory cytokines such as interleukin-17 (IL-17) while promoting the production of anti-inflammatory cytokine IL-10. [] This regulation of the Th17/Treg balance contributes to the suppression of inflammatory responses in the bowel. [] Furthermore, 6-gingerol can suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. []
ANone: Research indicates that 6-gingerol can activate the AMPK pathway. [] This activation has been linked to the restoration of impaired intestinal barrier function and suppression of pro-inflammatory responses in models of dextran sodium sulfate (DSS)-induced colitis. []
ANone: Studies demonstrate that 6-gingerol can ameliorate hepatic steatosis, inflammation, and oxidative stress. [] This protective effect is linked to the activation of the liver kinase B1 (LKB1)/AMPK signaling pathway. [] 6-Gingerol enhances the stability of the LKB1/STRAD/MO25 complex, which is essential for LKB1 activation and subsequent downstream effects. []
ANone: 6-Gingerol has been shown to activate the PI3K/AKT pathway by suppressing the expression of guanylate-binding protein 2 (GBP2) in neurons. [] This activation contributes to improved neurological outcomes, reduced brain edema, and decreased neuronal apoptosis in rat models of subarachnoid hemorrhage. []
ANone: The molecular formula of 6-gingerol is C17H26O4, and its molecular weight is 294.39 g/mol.
ANone: Heat treatment has been shown to have minimal impact on the antioxidant activity of ginger oleoresins. []
ANone: Adding CMC to ginger drinks can slow down the sedimentation process and reduce the loss of gingerol content during storage, particularly at higher temperatures. []
ANone: Molecular docking analysis has been employed to predict the binding pockets of LKB1 that are crucial for its interaction with 6-gingerol. [] This type of computational analysis helps elucidate the molecular mechanisms underlying 6-gingerol's effects on the LKB1/AMPK pathway. Additionally, docking studies and electrochemical analysis suggest a potential interaction between []-gingerol and αVβ3 integrin, which could contribute to its anti-metastatic effects in triple-negative breast cancer. []
ANone: Gingerols with longer alkyl side chains, particularly []-gingerol and []-gingerol, exhibit more potent inhibitory effects on T lymphocytes compared to []-gingerol. [] This difference is observed in their ability to inhibit T lymphocyte proliferation, expression of activation markers (CD25 and CD69), and the synthesis of IL-2. []
ANone: Shogaols, possessing α, β-unsaturated ketones moieties, generally demonstrate greater antioxidant activity compared to gingerols. [] Notably, []-shogaol exhibits the highest antioxidant capacity among the studied gingerols and shogaols. []
ANone: Following oral administration in rats, 6-gingerol is rapidly absorbed into the plasma, reaching its maximum concentration within 10 minutes. [] It exhibits a biexponential decline in plasma concentration, with an elimination half-life of 1.77 hours and a total body clearance of 40.8 L/h. []
ANone: Following oral administration, 6-gingerol is well-distributed to various tissues, with the highest concentrations found in the gastrointestinal tract. [] Notably, tissue concentrations of 6-gingerol surpass plasma concentrations after 0.25 hours post-dose, indicating high tissue partitioning and extensive distribution. []
ANone: Metabolic studies in rats have identified three major phase I metabolites and four phase II metabolites of 6-gingerol. [] Glucuronidation of hydroxylated 6-gingerol appears to be the primary metabolic pathway, with these metabolites being primarily excreted in urine. []
ANone: After oral administration of 2.0 g ginger extract in humans, only free 10-gingerol and 6-shogaol are detectable in plasma, peaking at 1 hour post-dose. [] Glucuronide and sulfate metabolites of all four analytes (6-, 8-, 10-gingerols, and 6-shogaol) are also detected in plasma, with peak concentrations occurring at 1 hour post-dose. [] Notably, very low concentrations of 10-gingerol glucuronide and sulfate are found in colon tissues. []
ANone: Research suggests that 6-gingerol inhibits the growth of colon cancer cells (LoVo) by inducing G2/M cell cycle arrest. [] It also demonstrates anti-metastatic effects in mouse models of colorectal cancer by upregulating CD8+ T cell function and modulating immune checkpoint proteins (PD-1/PD-L1 and CTLA-4). []
ANone: []-gingerol effectively ameliorates cisplatin-induced pica in rat models. [] Its antiemetic mechanism in this context is linked to the modulation of the tryptophan hydroxylase (TPH)/monoamine oxidase A (MAO-A)/serotonin reuptake transporter (SERT)/5-HT/5-HT3 receptor system, influencing the synthesis, metabolism, and reuptake of serotonin (5-HT). []
ANone: []-gingerol has shown protective effects against Aβ-induced apoptosis in PC12 cells (rat pheochromocytoma cells). [] This protective effect is attributed to a reduction in oxidative stress and inflammatory responses, as evidenced by decreased intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) production, and increased superoxide dismutase (SOD) activity. [] Additionally, 6-gingerol enhances the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), further contributing to its neuroprotective effects. []
ANone: this compound oxime, a derivative of this compound, has shown protective effects against glutamate-induced neurotoxicity in PC12 cells. [] It increases cell viability and reduces apoptosis induced by glutamate, suggesting a potential role in protecting against neurodegenerative diseases. []
ANone: 6-Gingerol has demonstrated a protective effect against lipopolysaccharide (LPS)-induced acute lung injury in rats. [] It reduces lung injury by suppressing the activation of the NLRP3 inflammasome, a key component of the inflammatory response, through the activation of the Nrf2/HO-1 signaling pathway. []
ANone: []-gingerol has been shown to alleviate the exaggerated vasoconstriction observed in the aorta of diabetic rats. [] This effect is attributed to its ability to induce direct vasodilation and promote nitric oxide (NO) generation in vascular tissues. []
ANone: Metabolomic analysis of urine from rats with sepsis-induced kidney injury revealed alterations in metabolite profiles following treatment with []-gingerol and []-gingerol. [] Increased levels of creatinine, allantoin, dimethylglycine (DMG), and taurine were observed in the urine of septic rats, while DMA and DMS were elevated in rats treated with []-gingerol and []-gingerol. [] These findings suggest that these metabolites could serve as potential biomarkers for monitoring kidney function and treatment response in sepsis. []
ANone: High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of gingerols in ginger samples. [] It allows for the separation and quantification of different this compound analogs, providing valuable information about their individual concentrations. Additionally, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers a rapid and sensitive method for determining the levels of 6-, 8-, and 10-gingerol in ginger rhizomes. [] This technique allows for accurate quantification of these compounds, even at low concentrations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



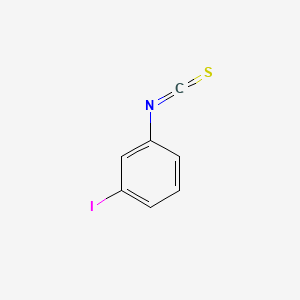
![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)
